5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine

Description

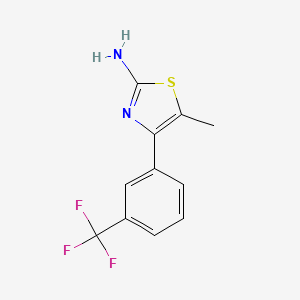

Chemical Structure:

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine is a thiazole derivative featuring a methyl group at position 5, a 3-trifluoromethylphenyl substituent at position 4, and an amine group at position 2. Its molecular formula is C₁₁H₉F₃N₂S, with a molecular weight of 258.26 g/mol (estimated based on analogs in and ).

Significance:

The trifluoromethyl (CF₃) group is a common pharmacophore due to its electron-withdrawing properties and metabolic stability. The thiazole core is prevalent in bioactive molecules, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .

Propriétés

IUPAC Name |

5-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKOPTXEGRCTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl-phenyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-trifluoromethyl-benzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the trifluoromethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Applications De Recherche Scientifique

Chemistry

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it versatile for further chemical modifications.

Biology

The compound is under investigation for its biological activities , particularly:

- Antimicrobial Activity : Thiazole derivatives have shown significant effectiveness against various pathogens, including Mycobacterium tuberculosis. Studies indicate that this compound may possess similar antimicrobial properties, with research highlighting sub-micromolar minimum inhibitory concentrations (MIC) against resistant strains.

- Anticancer Activity : Research has demonstrated that 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine can inhibit specific cancer cell lines. For instance, it has shown promising results against human glioblastoma and melanoma cell lines, with IC50 values indicating effective cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

Due to its enhanced metabolic stability and bioavailability, this compound is being explored as a potential pharmaceutical agent . Its ability to interact with biological targets suggests applications in drug development aimed at treating infections and cancers.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In comparative studies assessing cytotoxic effects on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. It was particularly effective against A549 (lung cancer) and MCF7 (breast cancer) cell lines.

Mécanisme D'action

The mechanism of action of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The table below summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Analysis

Positional Isomerism (3-CF₃ vs. 2-CF₃) :

- The meta-CF₃ substitution in the target compound minimizes steric clashes compared to the ortho-CF₃ analog, likely improving binding to planar enzyme active sites .

Benzyl vs.

Thiazole vs. Thiadiazole Cores :

- Thiadiazoles () exhibit distinct bioactivity profiles, such as insecticidal properties, attributed to their electron-deficient cores. Thiazoles, by contrast, are more commonly associated with kinase inhibition .

CF₃ Positioning :

- Direct attachment of CF₃ to the thiazole ring () increases polarity, which may limit blood-brain barrier penetration compared to phenyl-substituted analogs .

Substituent Effects :

- Replacing CF₃ with methyl () reduces metabolic stability but improves synthetic accessibility, highlighting a trade-off in drug design .

Activité Biologique

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine is a thiazole derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by the presence of a trifluoromethyl group, enhances its metabolic stability and bioavailability, making it a compound of interest in medicinal chemistry.

- Molecular Formula : C11H9F3N2S

- Molecular Weight : 258.26 g/mol

- CAS Number : 1225654-34-1

Antimicrobial Properties

Research indicates that thiazole derivatives, including 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various thiazole analogs against Mycobacterium tuberculosis, with some compounds demonstrating sub-micromolar minimum inhibitory concentrations (MIC), suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine has been explored in various studies. The compound is believed to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown promising results against human glioblastoma and melanoma cell lines, with IC50 values indicating effective cytotoxicity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with cellular receptors or enzymes involved in disease progression. This interaction can lead to the inhibition of critical pathways associated with tumor growth and microbial resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for thiazole derivatives suggest that modifications at various positions on the thiazole ring can significantly impact biological activity. For example, substitutions at the C-2 and C-4 positions have been shown to enhance antimicrobial and anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl is particularly beneficial for increasing potency against target cells .

Case Studies

Q & A

Basic: How can researchers optimize the synthesis of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine to improve yield and purity?

Methodological Answer:

Optimization involves systematic adjustments to reaction parameters such as solvent polarity, temperature, and catalyst selection. For thiazole derivatives, polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C often enhance cyclization efficiency . Stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol can isolate the product with >95% purity. Monitoring intermediates using TLC and adjusting stoichiometric ratios of precursors (e.g., thiourea and α-halo ketones) are critical .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structure of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, the title compound’s thiazole ring planarity and trifluoromethyl orientation can be confirmed via single-crystal XRD .

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl at C5, trifluoromethyl-phenyl at C4). F NMR verifies CF group integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can computational models predict the biological activity of this thiazol-2-ylamine derivative, and what are their limitations?

Methodological Answer:

- In Silico Tools : Use PASS Online® to predict antimicrobial or anticancer potential based on structural analogs. For instance, thiadiazole-thione derivatives showed predicted COX-2 inhibition .

- Molecular Docking : Simulate binding affinities to target proteins (e.g., bacterial enzymes or kinase receptors). Limitations include neglecting solvent effects and dynamic protein conformations .

- QSAR Models : Correlate electronic descriptors (e.g., Hammett constants of CF) with activity trends. However, these models may fail for novel scaffolds lacking training data .

Advanced: What strategies resolve contradictions in reported biological activities across studies (e.g., antimicrobial potency varying with pH)?

Methodological Answer:

- Control Experimental Variables : Standardize assay conditions (pH, temperature, microbial strains). For example, Saccharin–thiadiazole derivatives showed pH-dependent antimicrobial activity due to protonation states .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. The trifluoromethyl group’s electron-withdrawing nature may enhance membrane penetration in acidic environments .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends obscured by small sample sizes .

Advanced: How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in further derivatization?

Methodological Answer:

- Electrophilic Substitution : The CF group deactivates the phenyl ring, directing reactions to meta/para positions. For example, nitration or halogenation requires harsh conditions (e.g., HNO/HSO at 0–5°C) .

- Nucleophilic Aromatic Substitution : Limited due to electron deficiency, but possible with strong nucleophiles (e.g., alkoxides) under high temperatures .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids is feasible using Pd catalysts, but yields depend on steric hindrance from the CF group .

Advanced: How can researchers integrate mechanistic studies (e.g., kinetic isotope effects) to elucidate reaction pathways in thiazole functionalization?

Methodological Answer:

- Isotopic Labeling : Use deuterated solvents (e.g., DO) to track proton transfer steps in cyclization reactions.

- Kinetic Studies : Monitor intermediate formation via in situ IR or NMR. For example, rate-determining steps in thiazole synthesis often involve thiourea deprotonation .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) model transition states, revealing energy barriers for CF-group rotation or ring closure .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Assays : MTT or resazurin-based tests on human cell lines (e.g., HEK293) to establish IC values .

- Antioxidant Activity : DPPH radical scavenging assays; note that electron-withdrawing groups like CF may reduce efficacy compared to hydroxylated analogs .

Advanced: How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progress and impurities during scale-up .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., mixing rate, heating uniformity) in batch reactors .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) such as particle size distribution, which affects bioavailability in downstream applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.